Higher 1,3-Butadiene Yield in HDS Catalysis Compared to 2,3-Dihydrothiophene
In comparative hydrodesulfurization (HDS) studies over Re/γ-Al₂O₃ catalysts at 300°C, 2,5-dihydrothiophene generates significantly higher amounts of 1,3-butadiene than its 2,3-isomer. This establishes 2,5-dihydrothiophene as the kinetically preferred dihydro intermediate in thiophene HDS pathways, directly impacting catalyst design and process optimization [1].
| Evidence Dimension | 1,3-Butadiene yield in HDS |
|---|---|
| Target Compound Data | Significant amounts (qualitatively higher yield) |
| Comparator Or Baseline | 2,3-Dihydrothiophene (lower 1,3-butadiene yield) |
| Quantified Difference | Quantified as 'significant amounts' for 2,5-isomer relative to 2,3-isomer; isomerization from 2,5- to 2,3- occurs in 21.8% yield at 300°C over Re/Al₂O₃ |
| Conditions | Re/γ-Al₂O₃ catalyst, 300°C, atmospheric pressure |
Why This Matters
Selecting 2,5-dihydrothiophene over the 2,3-isomer is essential for mechanistic HDS studies requiring accurate modeling of the thiophene desulfurization pathway.
- [1] Markel, E. J., Schrader, G. L., Sauer, N. N., & Angelici, R. J. (1989). Thiophene, 2,3- and 2,5-dihydrothiophene, and tetrahydrothiophene hydrodesulfurization on Mo and Re/γ-Al₂O₃ catalysts. Journal of Catalysis, 116(1), 11–22. View Source
